molecular formula C16H28BrClN2O2 B4149478 N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride

N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride

Cat. No.: B4149478
M. Wt: 395.8 g/mol
InChI Key: IHCBRXDFBQPXTA-UHFFFAOYSA-N
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Description

N’-(3-bromo-4-butoxy-5-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride is a synthetic organic compound It is characterized by the presence of a bromo group, a butoxy group, and a methoxy group attached to a benzyl ring, along with a dimethylated ethanediamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-bromo-4-butoxy-5-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride typically involves multiple steps:

    Butoxylation and Methoxylation: The addition of butoxy and methoxy groups to the benzyl ring.

    Formation of the Diamine Moiety: The attachment of the dimethylated ethanediamine to the benzyl ring.

Each step requires specific reagents and conditions, such as the use of bromine for bromination, butanol for butoxylation, and methanol for methoxylation. The final step involves the reaction of the intermediate compound with N,N-dimethyl-1,2-ethanediamine under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(3-bromo-4-butoxy-5-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce dehalogenated compounds.

Scientific Research Applications

N’-(3-bromo-4-butoxy-5-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(3-bromo-4-butoxy-5-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromo-4-butoxy-5-methoxybenzyl)-2-phenylethanamine hydrochloride
  • N-(3-bromo-4-butoxy-5-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine

Uniqueness

N’-(3-bromo-4-butoxy-5-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride is unique due to its specific combination of functional groups and its dimethylated ethanediamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27BrN2O2.ClH/c1-5-6-9-21-16-14(17)10-13(11-15(16)20-4)12-18-7-8-19(2)3;/h10-11,18H,5-9,12H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCBRXDFBQPXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1Br)CNCCN(C)C)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Reactant of Route 2
N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Reactant of Route 3
Reactant of Route 3
N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Reactant of Route 4
N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Reactant of Route 5
N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Reactant of Route 6
Reactant of Route 6
N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride

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